6-amino-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
6-amino-5-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 6-amino-5-methyl-1H-indole-2-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives may involve the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Chemical Reactions Analysis
Types of Reactions
6-amino-5-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert indole derivatives to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid structures, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-amino-5-methyl-1H-indole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism of action of 6-amino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness
6-amino-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
6-amino-5-methyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,11H2,1H3,(H,13,14) |
InChI Key |
QFVORHYFDQNXEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N)NC(=C2)C(=O)O |
Origin of Product |
United States |
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